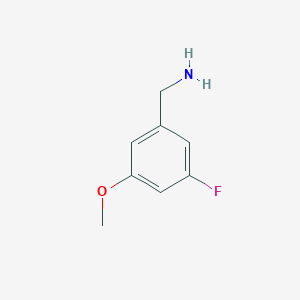

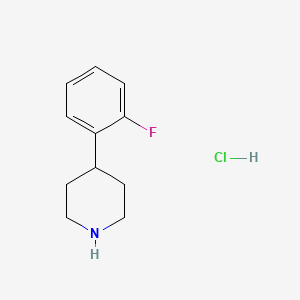

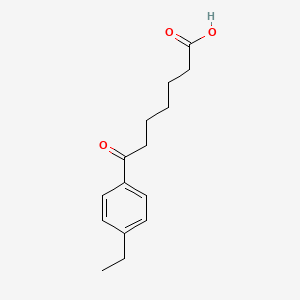

3-Fluoro-5-methoxybenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-5-methoxybenzylamine is a compound that is structurally related to various benzylamines which have been studied for their potential applications in different fields of chemistry and medicine. Although the specific compound 3-Fluoro-5-methoxybenzylamine is not directly mentioned in the provided papers, insights can be drawn from related research on benzylamines and fluorinated compounds.

Synthesis Analysis

The synthesis of related fluorinated benzylamine compounds often involves multi-step reactions, starting from simple precursors such as methoxypyridine and fluorobenzaldehyde . For instance, the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involves lithium–bromine exchange, addition to aldehyde, nitration, and Pd-catalyzed alkoxycarbonylation . Similarly, the synthesis of 3-fluoroaspartic acid from dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis, indicates the complexity and the need for careful control of reaction conditions in the synthesis of fluorinated compounds .

Molecular Structure Analysis

The molecular structure of fluorinated benzylamines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, (Z)-1-(3-fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one, was determined to belong to the triclinic system, revealing details about the orientation of the fluorobenzyl groups and the presence of hydrogen bonds . This suggests that 3-Fluoro-5-methoxybenzylamine could also exhibit interesting structural features that could be studied using similar methods.

Chemical Reactions Analysis

Benzylamines participate in various chemical reactions, often as intermediates or reagents. For instance, benzylamine and 3,4-dimethoxybenzylamine have been used as fluorogenic reagents for the determination of 5-hydroxyindoles, indicating their reactivity in specific conditions . The presence of a fluorine atom can significantly affect the reactivity and selectivity of these compounds, as seen in the study of 2-fluorobenzylamine, where fluorine substitution affects the molecule's flexibility and tunneling pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines and fluorinated compounds are influenced by their molecular structure. For example, the presence of fluorine can affect the flexibility of the molecule, as demonstrated by the study of 2-fluorobenzylamine . The introduction of a methoxy group can also influence the solubility and reactivity of the compound, as seen in the synthesis of polyorganophosphazenes substituted with 4-methoxybenzylamine . These properties are crucial for the potential application of these compounds in pharmaceuticals and materials science.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 3-Fluoro-5-methoxybenzylamine has been utilized in the synthesis of various novel compounds. For instance, it has been used in the preparation of 5′-O-Acryloyl-5-fluorouridine, where the p-methoxybenzyl(PMB) group acted as a new N3-imide protecting group of 5-fluorouridine (Akiyama et al., 1990).

Application in Biological Activities

- Some derivatives of 3-Fluoro-5-methoxybenzylamine, like 3-(o-methoxybenzyl)sydnone, have shown significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic, and cardiotropic activities (H. Tien et al., 1990).

Use in Catalysis

- Derivatives like N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized incorporating the 3-fluoro system. These compounds act as catalysts for direct amide formation between carboxylic acids and amines, showcasing improved reactivity under ambient conditions (Arnold et al., 2008).

Larvicidal Activity

- Certain pyrimidine derivatives linked with morpholinophenyl and containing a 3-fluoro-5-methoxybenzylamine structure have been reported to exhibit significant larvicidal activity against larvae, making them potential candidates for pest control (Gorle et al., 2016).

Development of Enzyme Inhibitors

- The molecule 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one has been studied for its potential as an enzyme inhibitor, which could be significant in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).

Safety And Hazards

3-Fluoro-5-methoxybenzylamine is considered hazardous. It has been associated with various hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

(3-fluoro-5-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXDABFLRWGPSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-methoxybenzylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-4-[2-(4-Toluenesulfonyloxy)ethyl]piperidine](/img/structure/B1323476.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)